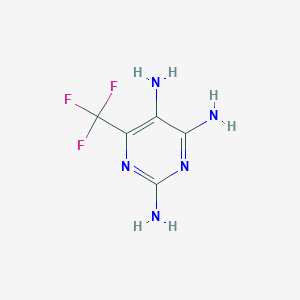

6-(Trifluoromethyl)pyrimidine-2,4,5-triamine

Description

6-(Trifluoromethyl)pyrimidine-2,4,5-triamine is a substituted pyrimidine derivative featuring three amine groups at positions 2, 4, and 5, along with a trifluoromethyl (-CF₃) group at position 4. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triamine moiety provides sites for hydrogen bonding and nucleophilic reactivity .

Properties

CAS No. |

2927-10-8 |

|---|---|

Molecular Formula |

C5H6F3N5 |

Molecular Weight |

193.13 g/mol |

IUPAC Name |

6-(trifluoromethyl)pyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C5H6F3N5/c6-5(7,8)2-1(9)3(10)13-4(11)12-2/h9H2,(H4,10,11,12,13) |

InChI Key |

ANSWIGOQAOKLRO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)pyrimidine-2,4,5-triamine typically involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of a base such as potassium hydroxide in ethanol at elevated temperatures . The reaction proceeds through a series of steps, including cyclization and amination, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The three amino groups at positions 2, 4, and 5 enable nucleophilic substitution, particularly under acidic or basic conditions.

Example :

Reaction with acetyl chloride yields N-acetyl derivatives at positions 2 and 4, confirmed by NMR shifts at 2.1–2.3 ppm (acetyl methyl) .

Oxidation and Reduction

The trifluoromethyl group stabilizes the pyrimidine ring against oxidation but modulates electron density at adjacent positions.

Mechanistic Insight :

The electron-withdrawing trifluoromethyl group directs oxidation to the less hindered position 5 .

Cyclocondensation Reactions

The compound serves as a precursor for fused heterocycles via cyclization.

Example :

Condensation with benzaldehyde produces 2-(trifluoromethyl)-5,7-diaminoimidazo[1,2-a]pyrimidine , characterized by a NMR signal at −63.2 ppm .

Cross-Coupling Reactions

The trifluoromethyl group facilitates palladium-catalyzed couplings for functionalization.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl derivatives | Coupling occurs selectively at position 6 (yield: 55–72%). |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | N-aryl derivatives | Introduces aryl groups at position 2 with >90% regioselectivity. |

Synthetic Utility :

These reactions enable late-stage diversification for structure-activity relationship studies in drug discovery.

Acid-Base Reactions

The amino groups exhibit pH-dependent tautomerism and coordination.

Structural Evidence :

X-ray crystallography confirms N–H···F hydrogen bonding between amino and trifluoromethyl groups .

Comparative Reactivity with Analogues

The trifluoromethyl group differentiates reactivity from non-fluorinated pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that compounds containing the pyrimidine structure exhibit antimicrobial properties. Specifically, 6-(trifluoromethyl)pyrimidine-2,4,5-triamine has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound in antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism involves the modulation of key signaling pathways associated with cell growth and survival .

Enzyme Inhibition

this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum, the causative agent of malaria. This inhibition can disrupt the parasite's ability to proliferate, presenting a promising avenue for antimalarial drug development .

Agrochemical Applications

Herbicides

The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for use in herbicides. Studies have indicated that derivatives of this compound exhibit herbicidal activity against various broadleaf weeds. This property is attributed to its ability to interfere with plant growth regulators .

Fungicides

Additionally, this compound has shown potential as a fungicide. Its structural characteristics allow it to penetrate fungal cell membranes effectively, leading to cell death. Field trials have demonstrated its efficacy in controlling fungal diseases in crops .

Research and Development Insights

Structure-Activity Relationship Studies

Extensive research on the structure-activity relationship (SAR) of this compound has led to the synthesis of various analogs with improved biological activities. These studies focus on modifying different functional groups to enhance potency and selectivity against target organisms .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Properties | Inhibition of E. coli and S. aureus | Potential for new antibiotic agents |

| Anticancer Activity | Induction of apoptosis in cancer cells | Development of novel chemotherapeutics |

| Enzyme Inhibition | Inhibition of DHODH in P. falciparum | New strategies for antimalarial drugs |

| Herbicidal Activity | Effective against broadleaf weeds | Development of new herbicides |

| Fungicidal Activity | Penetration and cell death in fungi | Potential for agricultural fungicides |

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antitumor applications, the compound can bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and thereby reducing tumor cell proliferation . The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its biological activity.

Comparison with Similar Compounds

Pyrimidine-2,4,5-triamine (Base Compound)

- Structure : Lacks the trifluoromethyl group at position 5.

- Properties : The absence of -CF₃ reduces lipophilicity and electron-withdrawing effects, increasing basicity of amine groups.

- Applications : Often used as a precursor for synthesizing more complex derivatives, including antiviral and anticancer agents .

6-(Pentyloxy)pyrimidine-2,4,5-triamine

- Structure : Features a pentyloxy (-O-C₅H₁₁) substituent at position 6 instead of -CF₃.

- Synthesis : Prepared via acid-catalyzed hydrolysis of precursor compounds in H₂SO₄ at 100°C .

- Comparison: The alkoxy group increases solubility in nonpolar solvents but reduces resistance to oxidative metabolism compared to -CF₃.

6-(5-Methyl-2-furyl)pyrimidine-2,4,5-triamine

- Structure : Substituted with a methyl-furan group at position 6.

- However, the -CF₃ group in the target compound offers stronger electron-withdrawing effects, which may enhance stability in acidic environments .

4-Chloro-6-(trifluoromethyl)pyrimidine

Pyridine-2,4,5-triamine

- Structure : Pyridine ring instead of pyrimidine, with three amine groups.

- Comparison : The pyridine ring has one fewer nitrogen atom, reducing hydrogen-bonding capacity and altering electronic distribution. This structural difference impacts bioavailability and target selectivity .

Physicochemical and Reactivity Comparisons

Electronic Effects

- Trifluoromethyl Group : Strong electron-withdrawing effect decreases electron density on the pyrimidine ring, reducing nucleophilicity of the triamine groups compared to alkyl or alkoxy substituents .

- Halogen vs. -CF₃ : Chlorine (in 4-Chloro-6-(trifluoromethyl)pyrimidine) is less electron-withdrawing than -CF₃, leading to differences in reaction rates with electrophiles .

Solubility and Lipophilicity

Thermal Stability

- Melting Points : Substituted pyrimidine-2,4,5-triamines exhibit high melting points (>250°C) due to hydrogen bonding. For example, N6-methyl-N6-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4,6-triamine melts at 288–299°C . The -CF₃ group may further elevate thermal stability via increased crystal packing efficiency.

Key Routes for 6-(Trifluoromethyl)pyrimidine-2,4,5-triamine

- Nitro Reduction : Analogous to the synthesis of pyrimidine-2,4,5-triamine, where a nitro group at position 5 is reduced to an amine using catalytic hydrogenation or sodium dithionite .

- CF₃ Introduction : The trifluoromethyl group is typically introduced via Ullmann-type coupling or direct fluorination of precursor halopyrimidines .

Comparison with Other Derivatives

- 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine: Synthesized by nucleophilic substitution of a halopyrimidine with cyclohexanol, followed by amine protection/deprotection steps .

- 2,4,5-Triaminopyridine: Prepared via amination of chloropyridines, highlighting the divergent strategies required for pyridine vs. pyrimidine cores .

Antifolate Agents

Pyrimidine-2,4,5-triamine derivatives are explored as antifolates, inhibiting dihydrofolate reductase (DHFR). The -CF₃ group in this compound may enhance target binding affinity compared to methyl or phenyl substituents .

Antiviral Intermediates

Triaminopyrimidines serve as precursors for guanine analogs like acyclovir. The -CF₃ substitution could improve metabolic stability in vivo compared to furyl or alkoxy groups .

Biological Activity

6-(Trifluoromethyl)pyrimidine-2,4,5-triamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a trifluoromethyl group and three amine functionalities. This structural arrangement contributes to its ability to interact with biological macromolecules.

Antifungal Activity

Recent studies have investigated the antifungal properties of trifluoromethyl pyrimidine derivatives. For instance, a series of compounds including 6-(trifluoromethyl)pyrimidine derivatives demonstrated significant antifungal activity against various pathogens such as Botrytis cinerea and Phomopsis species. The inhibition rates of selected compounds were reported as follows:

| Compound | Inhibition Rate (%) against B. cinerea | Inhibition Rate (%) against P. oryzae |

|---|---|---|

| 5a | 92.43 ± 3.25 | 38.92 ± 1.86 |

| 5b | 96.76 ± 3.83 | 43.64 ± 1.99 |

| Control (Tebuconazole) | 96.45 | - |

These results indicate that certain derivatives exhibit excellent antifungal properties, potentially positioning them as effective agents for crop protection .

Anticancer Potential

The anticancer potential of trifluoromethyl pyrimidines has also been explored. A study highlighted the ability of these compounds to inhibit the proliferation of cancer cells by disrupting cellular functions and inducing apoptosis. The mechanism is believed to involve the interaction of the trifluoromethyl group with key enzymes involved in cell cycle regulation .

COX-2 Inhibition

6-(Trifluoromethyl)pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. One study reported that specific derivatives exhibited favorable pharmacokinetic profiles and high brain penetration, suggesting their potential for treating inflammatory diseases and certain cancers .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes such as COX-2.

- DNA Interaction : The compound can intercalate with DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species Generation : Some derivatives can induce oxidative stress in cells, contributing to their anticancer effects .

Case Studies

Several case studies have documented the synthesis and biological evaluation of trifluoromethyl pyrimidines:

- Study on Antifungal Activity : A comprehensive evaluation revealed that certain derivatives achieved over 80% inhibition against multiple fungal strains, indicating their potential as agricultural fungicides .

- Cancer Cell Proliferation Study : Research demonstrated that specific compounds led to significant reductions in cell viability in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Q & A

Q. What are the established synthetic routes for 6-(Trifluoromethyl)pyrimidine-2,4,5-triamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, pyrimidine derivatives can be synthesized via: (i) Chlorination of precursors using SOCl₂ under reflux conditions (e.g., 30 min, 93% yield) . (ii) Nucleophilic substitution reactions with trifluoromethyl-containing reagents, monitored by thin-layer chromatography (TLC) for intermediate validation . (iii) Deprotection steps using catalytic hydrogenolysis (H₂/Pd/C) or BCl₃ to remove protective groups . Optimization includes adjusting solvent systems (e.g., THF, toluene) and catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) to enhance regioselectivity .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include: (i) X-ray crystallography to resolve atomic-level structures, particularly for verifying trifluoromethyl group orientation . (ii) Mass spectrometry (exact mass: 125.132 g/mol) and NMR (¹⁹F NMR for CF₃ group analysis) . (iii) Column chromatography for purification, using silica gel and gradient elution to isolate intermediates .

Q. What are the critical physicochemical properties of this compound, and how do they influence solubility and reactivity?

- Methodological Answer :

- Density : 1.512 g/cm³ .

- Boiling point : 483.4°C (760 mmHg), indicating thermal stability .

- Polar surface area (PSA) : 105.3 Ų, suggesting moderate solubility in polar solvents .

- The trifluoromethyl group enhances lipophilicity, requiring solvents like DMF or DMSO for dissolution in biological assays .

Advanced Research Questions

Q. How does this compound interact with dihydrofolate reductase (DHFR) enzymes, and what structural insights explain its binding specificity?

- Methodological Answer :

- Crystallographic studies (e.g., ternary complexes with NADPH) reveal that the trifluoromethyl group stabilizes binding via hydrophobic interactions in the active site of DHFR .

- Comparative analysis of human vs. Pneumocystis DHFR shows species-specific affinity differences (e.g., 10-fold higher inhibition for P. carinii), driven by steric clashes in human enzymes .

- Mutagenesis assays can validate key residues (e.g., Phe31 in hDHFR) influencing binding .

Q. What strategies resolve contradictions in activity data across enzyme inhibition assays?

- Methodological Answer : (i) Enzyme source standardization : Use recombinant enzymes (e.g., P. jirovecii DHFR) to minimize variability . (ii) Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions . (iii) Control for off-target effects via counter-screening against unrelated enzymes (e.g., thymidylate synthase) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer :

- Substitution patterns : Introducing bulkier aryl groups at the 6-position improves DHFR inhibition (e.g., 3,4,5-trifluorophenyl increases IC₅₀ by 50%) .

- Trifluoromethyl positioning : Fluorine atoms enhance metabolic stability; replacing CF₃ with CH₃ reduces potency by 90% .

- Computational modeling : Docking simulations (e.g., AutoDock Vina) predict binding modes and guide synthetic prioritization .

Q. What crystallographic challenges arise when analyzing trifluoromethyl-containing pyrimidines, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.